molecular formula C16H15ClN2O B13866734 Etifoxine Desmethyl impurity

Etifoxine Desmethyl impurity

Cat. No.: B13866734
M. Wt: 286.75 g/mol
InChI Key: UBTQURXIKQMINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etifoxine Desmethyl impurity is a chemical compound related to Etifoxine, a non-benzodiazepine anxiolytic drug. The impurity is often studied to understand the purity and stability of Etifoxine formulations. It is identified by its chemical formula C₁₆H₁₅ClN₂O and has a molecular weight of 286.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etifoxine Desmethyl impurity involves several steps, typically starting from the parent compound, Etifoxine. The process includes demethylation reactions under specific conditions. Common reagents used in these reactions include acids or bases to facilitate the removal of the methyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Etifoxine Desmethyl impurity undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully reduced forms of the impurity .

Scientific Research Applications

Etifoxine Desmethyl impurity is used in various scientific research applications, including:

    Chemistry: Studying the stability and degradation pathways of Etifoxine.

    Biology: Understanding the biological activity and potential side effects of impurities in pharmaceutical formulations.

    Medicine: Ensuring the safety and efficacy of Etifoxine as an anxiolytic drug by monitoring and controlling impurities.

    Industry: Quality control and assurance in the production of Etifoxine

Mechanism of Action

The mechanism of action of Etifoxine Desmethyl impurity is closely related to that of Etifoxine. It modulates GABAergic neurotransmission and neurosteroid synthesis. The impurity may interact with similar molecular targets, including the GABA_A receptor complex, influencing its anxiolytic and neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etifoxine Desmethyl impurity is unique due to its specific structural modifications, which can influence its pharmacological properties. Compared to other impurities, it provides insights into the stability and purity of Etifoxine formulations, making it crucial for quality control in pharmaceutical production .

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-imine

InChI

InChI=1S/C16H15ClN2O/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19)

InChI Key

UBTQURXIKQMINI-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)C3=CC=CC=C3

Origin of Product

United States

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